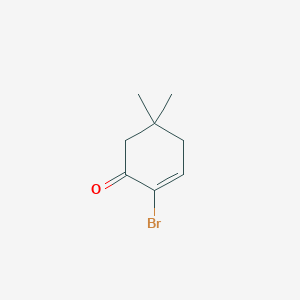

2-Bromo-5,5-dimethylcyclohex-2-en-1-one

Description

2-Bromo-5,5-dimethylcyclohex-2-en-1-one is a brominated cyclohexenone derivative characterized by a six-membered α,β-unsaturated ketone ring with a bromine substituent at the 2-position and two methyl groups at the 5-position. Its molecular formula is C₈H₁₁BrO, and it has a molecular weight of 203.08 g/mol . The compound’s α,β-unsaturated ketone moiety renders it reactive in conjugate addition and cycloaddition reactions, making it valuable in organic synthesis, particularly in pharmaceutical intermediate preparation . The bromine atom enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks, while the geminal dimethyl groups confer steric stability to the cyclohexenone ring .

Structural studies of related cyclohexenones, such as 3-[(E)-2-(4-chlorophenyl)ethenyl]-5,5-dimethylcyclohex-2-en-1-one, highlight the influence of substituents on ring puckering and intermolecular interactions. For example, crystallographic analyses using programs like SHELXL and visualization tools like Mercury reveal that bulky substituents (e.g., dimethyl groups) reduce ring flexibility and stabilize chair-like conformations .

Properties

CAS No. |

142672-83-1 |

|---|---|

Molecular Formula |

C8H11BrO |

Molecular Weight |

203.08 g/mol |

IUPAC Name |

2-bromo-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C8H11BrO/c1-8(2)4-3-6(9)7(10)5-8/h3H,4-5H2,1-2H3 |

InChI Key |

CFEXTKQLCPEMLO-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC=C(C(=O)C1)Br)C |

Origin of Product |

United States |

Preparation Methods

Bromination of Vinylogous Ester Intermediates

A widely reported method involves bromination of 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one (vinylogous ester) using NBS in acetonitrile. This approach avoids cumbersome purification steps and achieves high yields.

| Parameter | Details |

|---|---|

| Starting Material | 3-Isobutoxy-5,5-dimethylcyclohex-2-en-1-one |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction Time | 6 hours |

| Yield | 91% (after two-step synthesis) |

Mechanism :

Bromination of Hydroxylated Cyclohexenone Precursors

Another method employs 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one as a precursor. Bromination occurs under mild conditions, leveraging the hydroxyl group’s directing effects.

| Parameter | Details |

|---|---|

| Starting Material | 2-Bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |

| Reagent | NBS |

| Solvent | Ethanol/Water (3:1 v/v) |

| Temperature | Room temperature |

| Reaction Time | 3 hours |

| Yield | ~85% |

Advantages :

Epoxide-Mediated Bromination (Indirect Approach)

While less direct, bromination of epoxide intermediates (e.g., 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one) using NBS and NaH provides an alternative route. This method is scalable but requires additional steps for ring-opening.

| Parameter | Details |

|---|---|

| Starting Material | Epoxide derivative (e.g., 3-isobutoxy-5,5-dimethylcyclohex-2-en-1-one) |

| Reagent | NBS, NaH |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C |

| Reaction Time | 2 hours |

| Yield | 45% (for allyloxy intermediate) |

Challenges :

- Low Yield : Requires optimization for bromine incorporation efficiency.

- Complex Workup : Multiple purification steps are needed to isolate the final product.

Comparative Analysis of Methods

| Criterion | Vinylogous Ester Method | Hydroxylated Precursor Method | Epoxide-Mediated Method |

|---|---|---|---|

| Yield | High (91%) | Moderate (~85%) | Low (45%) |

| Reaction Time | 6 hours | 3 hours | 2 hours |

| Scalability | High | Moderate | Low |

| Purity | High (after chromatography) | Moderate | Moderate |

Key Insights :

- Vinylogous Ester Method : Preferred for industrial applications due to high yield and simplicity.

- Hydroxylated Precursor Method : Ideal for small-scale synthesis with existing hydroxylated intermediates.

- Epoxide-Mediated Method : Niche applications where epoxide intermediates are readily available.

Challenges and Optimization Strategies

Solvent Selection :

Catalyst Optimization :

Byproduct Management :

- Recycling : Unreacted NBS and monobrominated byproducts (e.g., 2-bromo-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) can be reprocessed.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Reduction Reactions: The compound can be reduced to 5,5-dimethylcyclohex-2-en-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of the compound can lead to the formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed:

Substitution: Formation of 5,5-dimethylcyclohex-2-en-1-ol or 5,5-dimethylcyclohex-2-en-1-amine.

Reduction: Formation of 5,5-dimethylcyclohex-2-en-1-one.

Oxidation: Formation of 2-bromo-5,5-dimethylcyclohexane-1,3-dione.

Scientific Research Applications

Chemistry: 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the synthesis of biologically active molecules.

Medicine: The compound is explored for its potential use in the development of pharmaceuticals. Its brominated structure is of interest in the design of drugs with specific biological activities.

Industry: In the industrial sector, 2-Bromo-5,5-dimethylcyclohex-2-en-1-one is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-5,5-dimethylcyclohex-2-en-1-one involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. In reduction reactions, the bromine atom is removed, leading to the formation of the corresponding non-brominated compound.

Comparison with Similar Compounds

2-Fluoro-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one

- Structure : Fluorine’s electronegativity increases polarization of the carbonyl group, enhancing acidity of the α-hydrogen. The hydroxyl group at C3 introduces hydrogen-bonding capability.

- Physicochemical Properties : Lower molecular weight (158.17 g/mol ) and higher polarity compared to the brominated analog, leading to improved aqueous solubility .

- Applications : Used in high-purity API intermediates due to its metabolic stability and hydrogen-bonding interactions in target binding .

3-[(4-Bromophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one

- Reactivity: The amino group facilitates intramolecular charge transfer, altering UV-Vis absorption profiles. This compound is less reactive in Michael additions due to resonance stabilization of the enamine system .

Non-Halogenated Analogs: 5,5-Dimethylcyclohex-2-en-1-one

- Structure : Lacks halogen substituents, resulting in reduced electrophilicity and slower reaction rates.

- Thermodynamic Stability : The absence of bromine reduces crystal lattice energy, as evidenced by lower melting points compared to halogenated derivatives .

Table 1: Comparative Data for Key Cyclohexenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|---|

| 2-Bromo-5,5-dimethylcyclohex-2-en-1-one | Not reported | C₈H₁₁BrO | 203.08 | Br (C2), CH₃ (C5) | High electrophilicity; API intermediate |

| 4-Bromo-5,5-dimethylcyclohex-2-en-1-one | 69083-80-3 | C₈H₁₁BrO | 203.08 | Br (C4), CH₃ (C5) | Reduced conjugation; niche synthesis |

| 2-Fluoro-3-hydroxy-5,5-dimethyl-... | 109801-21-0 | C₈H₁₁FO₂ | 158.17 | F (C2), OH (C3), CH₃ (C5) | High solubility; metabolic stability |

| 3-[(4-Bromophenyl)amino]-5,5-dimethyl- | 106518-84-7 | C₁₄H₁₆BrNO | 306.19 | NH(C₆H₄Br) (C3), CH₃ (C5) | π-π stacking; UV-active intermediates |

Research Findings and Structural Insights

- Ring Puckering: The 5,5-dimethyl groups enforce a chair conformation, minimizing torsional strain. Cremer-Pople puckering parameters for similar compounds show flattened puckering amplitudes (q₂ < 0.5 Å) compared to unsubstituted cyclohexenones .

- Intermolecular Interactions: Hirshfeld surface analysis of brominated cyclohexenones reveals dominant Br···H and C=O···H contacts, contributing to dense crystal packing . In contrast, fluoro derivatives exhibit stronger F···H and O-H···O interactions .

- Synthetic Utility : The 2-bromo isomer’s superior reactivity in Suzuki-Miyaura couplings and Diels-Alder reactions is attributed to bromine’s leaving-group ability and conjugation with the carbonyl .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.